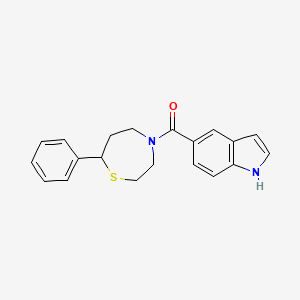

5-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole

Description

Properties

IUPAC Name |

1H-indol-5-yl-(7-phenyl-1,4-thiazepan-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c23-20(17-6-7-18-16(14-17)8-10-21-18)22-11-9-19(24-13-12-22)15-4-2-1-3-5-15/h1-8,10,14,19,21H,9,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXYCTULTCQDTJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure

The structural formula of 5-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole can be represented as follows:

This indicates the presence of a thiazepane ring fused with an indole moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that indole derivatives, including 5-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole, exhibit a wide range of biological activities. The following sections detail specific activities observed in various studies.

Anticancer Activity

Several studies have highlighted the anticancer potential of indole-based compounds. For instance, compounds with similar structures have shown effectiveness against various cancer cell lines.

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 5-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole | HCT116 (Colon Cancer) | TBD | Induction of apoptosis |

| 7f | HCT116 | 6.76 | Caspase activation and cell cycle arrest |

| 7f | A549 (Lung Cancer) | 193.93 | Moderate cytotoxicity |

Preliminary data suggests that the compound may induce apoptosis through caspase activation and cell cycle arrest mechanisms. Detailed studies are required to establish the exact IC50 values for 5-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole.

Antimicrobial Activity

Indole derivatives have also been noted for their antimicrobial properties. Research indicates that compounds with similar structural frameworks possess significant activity against various bacterial strains.

Table 2: Antimicrobial Activity of Indole Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| 5-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole | E. coli | TBD | TBD |

| Similar Indoles | Staphylococcus aureus | TBD | TBD |

The exact values for zone of inhibition and MIC for 5-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole require further investigation.

Anti-inflammatory Activity

The anti-inflammatory properties of indole derivatives have been documented in various studies. These compounds often inhibit pro-inflammatory cytokines and pathways.

Table 3: Anti-inflammatory Activity

| Compound | Inflammatory Model | Effect Observed |

|---|---|---|

| 5-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole | LPS-induced inflammation in mice | Reduction in TNF-alpha levels |

| Similar Indoles | RAW264.7 macrophages | Decreased NO production |

Case Studies

A study focusing on a series of indole derivatives demonstrated their selective cytotoxicity against cancer cells while sparing normal cells. The mechanism involved the modulation of apoptotic pathways and cell cycle regulation.

Study Example

In a recent experiment involving compound 7f , it was found to significantly induce caspase production in HCT116 cells at concentrations correlating with its cytotoxic effects. The study reported a dose-dependent increase in apoptotic markers, suggesting that structural modifications in similar compounds could enhance their anticancer efficacy.

Scientific Research Applications

Biological Activities

Anticancer Properties

Research has indicated that indole derivatives, including 5-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole, exhibit promising anticancer properties. Indoles are known to inhibit tubulin polymerization, which is crucial for cancer cell division. Compounds similar to 5-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole have shown effective inhibition of cancer cell growth in vitro, particularly against breast cancer cell lines such as MCF-7. Studies report IC50 values in the micromolar range for related indole derivatives, suggesting that this compound may also possess similar inhibitory effects on tumor growth .

Antimicrobial Activity

The compound has been studied for its antimicrobial properties. Indole derivatives have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions within the bacteria. Preliminary studies suggest that 5-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole could be effective against resistant strains due to its unique structural features .

Synthetic Methodologies

The synthesis of 5-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole can be achieved through multicomponent reactions (MCRs), which provide a highly efficient approach to generate complex molecules from simpler precursors. MCRs allow for the simultaneous formation of multiple bonds and functional groups, thereby streamlining the synthetic process. Various methods have been reported for synthesizing thiazepine and indole derivatives that could serve as precursors for this compound .

Therapeutic Applications

Potential Drug Development

Given its biological activities, 5-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole is being investigated as a candidate for drug development in treating cancer and bacterial infections. The compound's ability to inhibit tubulin polymerization positions it as a potential chemotherapeutic agent. Furthermore, its antimicrobial properties make it a candidate for developing new antibiotics in an era of increasing antibiotic resistance .

Data Summary Table

| Application Area | Activity Type | Reference |

|---|---|---|

| Anticancer | Tubulin polymerization inhibitor | |

| Antimicrobial | Activity against S. aureus and E. coli | |

| Synthetic Methodology | Multicomponent reactions |

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the effects of various indole derivatives on MCF-7 cells, compounds structurally related to 5-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole were shown to significantly reduce cell viability with IC50 values ranging from 0.5 to 2 μM. These findings suggest that modifications to the indole structure can enhance anticancer efficacy .

Case Study 2: Antimicrobial Testing

A series of thiazepine derivatives were evaluated for their antibacterial properties against resistant strains of bacteria. The results indicated that certain modifications led to increased potency against E. coli, with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

A comparative analysis of structurally related indole derivatives highlights key differences in substitution patterns and ring systems:

Key Observations :

- The phenyl-thiazepane carbonyl group differentiates it from simpler analogs like Compound 9 , which lacks a fused heterocycle, or Compound 11 , which uses a piperidine ring .

- Unlike Eletriptan HBr’s sulfonyl group (critical for 5-HT receptor agonism), the target compound’s carbonyl group may prioritize hydrogen bonding over electrostatic interactions .

Key Observations :

- The target compound’s synthesis likely involves multi-step reactions (e.g., thiazepane ring closure and indole functionalization), which are more complex than the alkylation or iodination steps in Compounds 9 and 11 .

Spectroscopic and Conformational Analysis

- NMR Shifts : The target compound’s indole NH proton is expected to resonate near δ 10–12 ppm, similar to Compound 5e (δ 10.2 ppm) . The thiazepane ring’s protons may show complex splitting due to puckering dynamics, as described by Cremer-Pople coordinates for seven-membered rings .

- Ring Puckering : The thiazepane ring’s puckering amplitude (q) and phase angle (φ) differ significantly from six-membered piperidine rings (e.g., in Compound 11 ), influencing molecular geometry and protein-binding interactions .

Q & A

Q. What are the key steps in synthesizing 5-(7-phenyl-1,4-thiazepane-4-carbonyl)-1H-indole?

The synthesis typically involves multi-step organic reactions, including coupling, cyclization, and purification. For example:

- Coupling reactions : A thiazepane intermediate may be coupled to the indole core using carbonyl activation (e.g., via acid chlorides or mixed anhydrides).

- Purification : Column chromatography with solvents like ethyl acetate/hexane (70:30) is commonly employed to isolate the product .

- Characterization : Confirmation via H NMR, C NMR, and HRMS ensures structural integrity .

Q. How is the molecular structure of this compound validated experimentally?

- X-ray crystallography : Software suites like SHELXL (for refinement) and WinGX (for data processing) are critical for resolving bond lengths, angles, and anisotropic displacement parameters .

- Spectroscopy : F NMR (if fluorinated analogs exist) and H NMR chemical shifts provide insights into electronic environments .

Q. What analytical techniques are essential for purity assessment?

- TLC and HPLC : Monitor reaction progress and purity using solvent systems tailored to indole derivatives (e.g., ethyl acetate/hexane).

- Mass spectrometry : HRMS confirms molecular ion peaks and isotopic patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement?

- Disorder modeling : SHELXL allows for split-atom refinement in cases of molecular disorder .

- Twinning analysis : WinGX’s metric tools assess crystal twinning, which can distort intensity data .

- Cross-validation : Compare results with alternative software (e.g., Olex2) to verify anisotropic displacement parameters .

Q. What methodologies evaluate the compound’s biological activity, such as enzyme inhibition?

Q. How can synthetic yield be optimized for complex indole derivatives?

Q. What computational tools predict the compound’s binding affinity to biological targets?

Q. How do structural modifications (e.g., fluorination) impact bioactivity?

Q. What strategies mitigate aggregation or solubility issues in biological assays?

Q. How are mechanistic studies designed to probe non-apoptotic cell death pathways (e.g., methuosis)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.